molecular formula C23H25NO2 B10763600 5-allyl-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline

5-allyl-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline

Cat. No.: B10763600
M. Wt: 347.4 g/mol
InChI Key: CZSDJYXNNJQXBB-UHFFFAOYSA-N
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Description

5-allyl-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a chromenoquinoline core with various substituents such as allyl, methoxy, and trimethyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-allyl-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenoquinoline Core: The initial step involves the construction of the chromenoquinoline core through a cyclization reaction. This can be achieved by reacting appropriate starting materials such as 2-aminobenzophenone derivatives with suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of Allyl and Methoxy Groups: The allyl and methoxy groups can be introduced through nucleophilic substitution reactions. For example, allyl bromide and sodium methoxide can be used to introduce the allyl and methoxy groups, respectively.

    Addition of Trimethyl Groups: The trimethyl groups can be introduced through alkylation reactions using reagents such as methyl iodide in the presence of a strong base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-allyl-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Allyl bromide in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

5-allyl-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-allyl-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-allyl-2,5-dihydro-2,2,4-trimethyl-1H-1benzopyrano[3,4-f]quinoline
  • 10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline

Uniqueness

5-allyl-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline is unique due to the presence of both allyl and methoxy groups, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

IUPAC Name

10-methoxy-2,2,4-trimethyl-5-prop-2-enyl-1,5-dihydrochromeno[3,4-f]quinoline

InChI

InChI=1S/C23H25NO2/c1-6-8-18-22-15(21-17(25-5)9-7-10-19(21)26-18)11-12-16-20(22)14(2)13-23(3,4)24-16/h6-7,9-13,18,24H,1,8H2,2-5H3

InChI Key

CZSDJYXNNJQXBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC=C4OC)OC3CC=C)(C)C

Origin of Product

United States

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